

Spectroscopic Data of 2-Methylthiazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Methylthiazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Methylthiazole**, a heterocyclic compound of interest in pharmaceutical and chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for easy reference and comparison.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for **2-Methylthiazole**.

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.58	d	3.3	H-5
7.12	d	3.3	H-4
2.67	s	-	-CH ₃

Solvent: CDCl₃

¹³C NMR Data[1]

Chemical Shift (δ) ppm	Assignment
166.0	C-2
142.8	C-5
118.0	C-4
19.1	-CH ₃

Solvent: DMSO-d₆. Data from R. Faure, J.P. Galy, E.J. Vincent, Can. J. Chem. 56, 46 (1978).

IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3085	Medium	C-H stretch (aromatic)
2995	Medium	C-H stretch (methyl)
2920	Medium	C-H stretch (methyl)
1488	Very Strong	Ring Vibration
1435	Strong	CH ₃ asymmetric deformation
1375	Strong	CH ₃ symmetric deformation
1311	Very Strong	Ring Vibration
1118	Medium	-
1050	Weak	-
878	Very Strong	C-H out-of-plane bend
798	Strong	-
728	Very Strong	Ring Vibration

Data from A. Taurins, J. G. E. Fenyes, and R. Norman Jones, Canadian Journal of Chemistry, 1957, 35(5): 423-427.

Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
99	95	[M] ⁺
58	100	[C ₂ H ₄ N] ⁺
57	40	[C ₃ H ₃ S] ⁺
52	15	[C ₃ H ₂ N] ⁺
45	20	[CHS] ⁺

Source: NIST Mass Spectrometry Data Center

Experimental Protocols

The following sections outline generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may be adapted based on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition

- **Sample Preparation:** A sample of **2-Methylthiazole** (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a clean, dry 5 mm NMR tube.
- **Instrumentation:** Spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **¹H NMR Acquisition:** A standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- **¹³C NMR Acquisition:** A proton-decoupled pulse sequence is typically employed to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

- Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or Neat Sample IR Spectrum Acquisition

- Sample Preparation: For a neat liquid sample, a drop of **2-Methylthiazole** is placed directly onto the diamond crystal of an ATR accessory. Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).
- Instrumentation: An FTIR spectrometer is used to acquire the spectrum.
- Acquisition: A background spectrum of the empty ATR crystal or salt plates is first recorded. The sample is then scanned, typically over a range of 4000 to 400 cm^{-1} . A sufficient number of scans are co-added to obtain a high-quality spectrum.
- Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

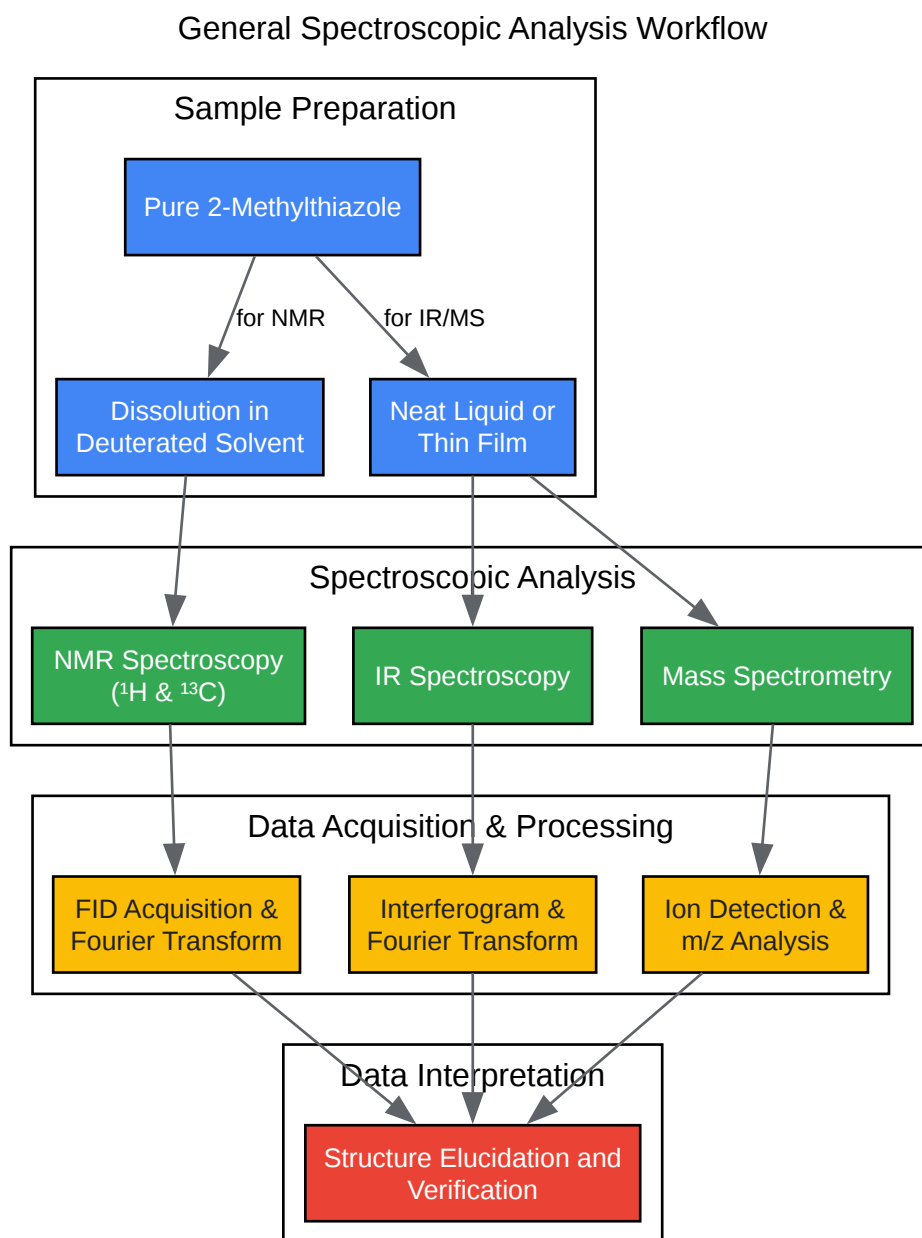
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum Acquisition

- Sample Introduction: A small amount of **2-Methylthiazole** is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or through a direct insertion probe.
- Ionization: In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-Methylthiazole**.



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Caption: A generalized workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Data of 2-Methylthiazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294427#spectroscopic-data-of-2-methylthiazole-nmr-ir-ms]

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